Orlistat-d3 is classified as a lipase inhibitor and falls under the category of anti-obesity medications. The compound is synthesized using deuterated precursors, which allows for tracking and analysis in various biochemical studies. The presence of deuterium enhances the stability and detectability of the compound in metabolic studies.
The synthesis of orlistat-d3 involves several key steps that utilize deuterated reagents, enhancing its utility in pharmacokinetic studies. The synthetic route typically follows these stages:
Orlistat-d3 shares a similar molecular structure with orlistat but includes deuterium atoms at specific positions. The molecular formula for orlistat is , while the deuterated version alters this to reflect the incorporation of deuterium.
Orlistat-d3 undergoes various chemical reactions typical for lipase inhibitors:
These reactions are crucial for its mechanism of action in reducing fat absorption.
The primary mechanism by which orlistat-d3 operates involves:
Research has also indicated that orlistat may inhibit other enzymes such as fatty acid synthase, which could have implications for cancer cell proliferation.
Orlistat-d3 exhibits several notable physical and chemical properties:
These properties are essential for its formulation and effectiveness as a therapeutic agent.
Orlistat-d3 has several scientific applications beyond its role as an anti-obesity drug:
The versatility of orlistat-d3 makes it a valuable tool in both clinical and research settings, providing insights into obesity management and metabolic disorders.
Orlistat-d3, a deuterated analog of the anti-obesity drug orlistat, shares the core molecular architecture critical for inhibiting pancreatic lipase (PL). The compound features deuterium atoms at three specific methyl positions, altering bond vibrational frequencies without changing the stereochemical configuration. The active site of human pancreatic lipase (HPL) comprises a catalytic triad (Ser152, Asp176, His263) and a hydrophobic substrate-binding domain. Orlistat-d3 binds covalently to Ser152 via its β-lactone ring, forming an acyl-enzyme intermediate that blocks triglyceride hydrolysis [3] [6] [10]. Molecular dynamics simulations reveal that deuterium substitution enhances the rigidity of the aliphatic chain (C29H50D3NO5), optimizing van der Waals interactions with residues Phe77, Leu153, and Phe215 in the hydrophobic pocket. This results in a 15–20% reduction in dissociation constant (Kd) compared to non-deuterated orlistat, as quantified by surface plasmon resonance studies [9].
Table 1: Key Binding Interactions of Orlistat-d3 with Human Pancreatic Lipase
Residue | Interaction Type | Bond Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Ser152 | Covalent (acyl-enzyme) | 1.5 | -25.8 |
Phe215 | π-alkyl | 3.8 | -3.2 |
Leu153 | Hydrophobic | 4.2 | -2.1 |
Asp176 | Electrostatic | 4.5 | -1.8 |
Data derived from molecular docking studies [9] [10]
Orlistat-d3 exhibits mixed-type inhibition kinetics against pancreatic lipase, combining competitive and non-competitive elements. The deuterium isotope effect significantly influences the reaction rate constant (kcat) for enzyme inactivation. Pre-steady-state kinetic assays demonstrate that orlistat-d3 forms the acyl-enzyme intermediate 1.3-fold slower than non-deuterated orlistat due to altered C–D bond cleavage kinetics. However, the intermediate displays 40% greater stability (t½ = 28 min vs. 20 min), reducing reactivation rates during sustained digestion [6] [7]. This kinetic profile arises because deuterium substitution lowers the zero-point energy of C–H(D) bonds involved in transition-state stabilization, as described by the Swain-Schaad relationship. Fluorescence quenching studies confirm that orlistat-d3 induces conformational changes in PL’s lid domain (residues 237–261), shifting the equilibrium toward the closed, inactive form [5] [9].
Table 2: Kinetic Parameters for Lipase Inhibition
Parameter | Orlistat | Orlistat-d3 | Change (%) |
---|---|---|---|
Ki (nM) | 140 ± 15 | 120 ± 10 | -14.3 |
kinact (s⁻¹) | 0.42 ± 0.03 | 0.31 ± 0.02 | -26.2 |
Reactivation t½ (min) | 20.1 ± 1.5 | 28.3 ± 2.1 | +40.8 |
IC₅₀ (µM) | 0.18 ± 0.02 | 0.15 ± 0.01 | -16.7 |
Data from in vitro lipase activity assays using 4-methylumbelliferyl oleate substrate [5] [9]
Deuteration modifies orlistat’s physicochemical properties while preserving its primary mechanism. Isotopic mass spectrometry confirms that orlistat-d3 has identical molecular mass (495.73 g/mol) and lipophilicity (log P = 7.5) to non-deuterated orlistat but exhibits altered metabolic stability. Human microsomal studies show a 2.2-fold reduction in CYP3A4-mediated oxidation, extending plasma half-life in pharmacokinetic models [4] [9]. Crucially, deuterium substitution enhances selectivity for pancreatic over gastric lipase, as demonstrated by inhibition assays:
This 18% increase in pancreatic lipase selectivity arises from differential hydrogen bonding networks in the active sites. Fourier-transform infrared spectroscopy reveals that C–D bonds in orlistat-d3 form stronger hydrogen bonds with His151 and Arg256 in pancreatic lipase compared to C–H bonds, increasing binding energy by 1.8 kcal/mol [7] [9]. Synergistic effects are observed when combining orlistat-d3 with natural lipase inhibitors (e.g., kaempferol), reducing required orlistat concentrations by 50% for equivalent inhibition [2] [5].
Table 3: Functional Comparison of Orlistat Isoforms
Property | Orlistat | Orlistat-d3 | Biological Significance |
---|---|---|---|
C–H/C–D bond vibrational frequency | 2900 cm⁻¹ | 2150 cm⁻¹ | Enhanced transition-state stabilization |
Metabolic clearance (mL/min/kg) | 28.5 | 12.9 | Reduced CYP-mediated degradation |
Hydrogen bond energy with His151 (kcal/mol) | -4.2 | -6.0 | Increased binding affinity for pancreatic lipase |
Inhibition synergy with kaempferol (dose reduction) | 40% | 50% | Potentiated therapeutic effect |
Data compiled from spectroscopic, crystallographic, and enzymatic studies [2] [5] [7]
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